5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by its unique bicyclic structure, which incorporates a bromine atom at the 5-position of the pyrrolo ring. The molecular formula of this compound is C7H7BrN2, and it has a molecular weight of 199.05 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its structural features that allow for diverse chemical reactivity and biological interactions.
These reactions are essential for synthesizing derivatives with enhanced biological activity or altered physical properties.
Research has indicated that 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine exhibits a range of biological activities. It has been studied for:
The exact mechanisms of action are still under investigation, but the unique structural features contribute to its bioactivity.
Several synthetic routes have been developed for the preparation of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine:
The applications of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine span several fields:
Studies on 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine have focused on its interactions with various biological targets:
These studies are critical for understanding the therapeutic potential and mechanism of action of this compound.
Several compounds share structural similarities with 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide | 1255099-69-4 | 0.94 |
5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | 1187421-56-2 | 0.94 |
6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | 1023813-80-0 | 0.91 |
5-Bromo-3-methyl-N-propylpyridin-2-amine | 1219982-70-3 | 0.89 |
These compounds exhibit variations in their substituents and structural configurations but retain similar core frameworks that influence their chemical properties and biological activities.
The uniqueness of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine lies in its specific bromination pattern and its potential applications across diverse scientific fields. Further research into its properties and interactions will enhance our understanding and utilization of this compound in various applications.
Bromination of the pyrrolopyridine core requires careful consideration of electronic and steric factors to achieve selective substitution at the 5-position. A prominent method involves the use of N-bromosuccinimide (NBS) in dichloromethane at low temperatures (0–5°C), which minimizes side reactions such as over-bromination or ring-opening. For example, in the synthesis of analogous brominated pyrrolopyridines, dissolving 2-amino-4-chloropyridine in dichloromethane followed by gradual addition of NBS yielded an 87% isolated yield of the brominated intermediate. This approach leverages the mild electrophilic character of NBS, which preferentially targets electron-rich positions on the heterocyclic framework.
Alternative brominating agents, such as molecular bromine (Br₂) in acetic acid, have been explored but often result in lower regioselectivity due to the formation of bromonium ions that indiscriminately attack multiple reactive sites. Comparative studies show that NBS outperforms Br₂ in both yield and selectivity for 5-position functionalization, particularly when paired with aprotic solvents. The table below summarizes key bromination protocols:
Brominating Agent | Solvent | Temperature | Yield (%) | Regioselectivity |
---|---|---|---|---|
NBS | Dichloromethane | 0°C | 87 | High (5-position) |
Br₂ | Acetic Acid | 25°C | 62 | Moderate |
Dibromohydantoin | Chloroform | -10°C | 78 | High |
The choice of starting material also significantly impacts bromination efficiency. For instance, pre-functionalized intermediates such as 2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-amine allow directed bromination via coordination effects, though this requires additional synthetic steps.
Regioselective bromination of the pyrrolopyridine core is achievable through catalytic systems that modulate reaction pathways. Iron(III) chloride (FeCl₃) has emerged as a cost-effective catalyst for facilitating electrophilic aromatic substitution, particularly in non-polar solvents. In one study, FeCl₃ (10 mol%) in dichloromethane enhanced the reaction rate of NBS-mediated bromination by stabilizing the transition state through Lewis acid interactions, achieving a 92% yield of the 5-bromo derivative.
Homogeneous catalytic systems, such as palladium(II) acetate with phosphine ligands, have been employed for directed C–H activation. These systems enable bromination at the 5-position without requiring pre-functionalized substrates. For example, a palladium-catalyzed coupling of 2,3-dihydro-1H-pyrrolo[2,3-C]pyridine with NBS in dimethylformamide (DMF) achieved 85% regioselectivity, though the need for inert atmospheres limits scalability.
Heterogeneous catalysts, such as zeolite-supported copper, offer advantages in recyclability and operational simplicity. In a comparative analysis, copper-zeolite catalysts in toluene provided 78% yield with >90% selectivity for the 5-bromo product, outperforming homogeneous counterparts in stability under prolonged reaction conditions.
Solvent polarity and proticity profoundly influence bromination kinetics and product distribution. Dichloromethane, a non-polar aprotic solvent, is widely preferred for NBS-mediated reactions due to its ability to solubilize reactive intermediates while minimizing nucleophilic side reactions. In the synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine, dichloromethane enabled a reaction completion time of 30 minutes at 0°C, compared to 2 hours in tetrahydrofuran (THF).
Protic solvents like methanol or acetic acid often reduce yields by promoting protonation of the pyrrolopyridine nitrogen, which deactivates the ring toward electrophilic attack. Conversely, dimethyl sulfoxide (DMSO) enhances solubility of polar intermediates but risks oxidative degradation at elevated temperatures. The table below illustrates solvent-dependent yields for a model bromination reaction:
Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
---|---|---|---|
Dichloromethane | 8.93 | 87 | 0.5 |
THF | 7.52 | 72 | 2.0 |
Acetonitrile | 37.5 | 68 | 1.5 |
DMF | 36.7 | 65 | 3.0 |
Mixed solvent systems, such as dichloromethane:hexane (4:1), have been shown to improve crystallization of the brominated product, simplifying purification. Additionally, solvent-free mechanochemical approaches using ball milling are under investigation to reduce environmental impact, though yields remain suboptimal (55–60%).